5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Chemical purity Procurement quality Reproducibility

This compound is a differentiated scaffold for kinase and epigenetic inhibitor design. Its 4-methoxyphenyl substituent provides a hydrogen-bond acceptor that enhances selectivity over unsubstituted or halogenated analogs, avoiding the metabolic liabilities of halogenated rings. Supplied at ≥97% purity (HPLC) to ensure SAR reproducibility. The 30.02 Da mass difference vs. the phenyl analog enables straightforward LC-MS method development. Choose this compound to eliminate procurement risk from generic analogs and accelerate selective inhibitor programs.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
Cat. No. B11869378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CNC3=C2C(=O)NC=N3
InChIInChI=1S/C13H13N3O2/c1-18-9-4-2-8(3-5-9)10-6-14-12-11(10)13(17)16-7-15-12/h2-5,7,10H,6H2,1H3,(H2,14,15,16,17)
InChIKeyBPVDHSBDIDMEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one: Core Scaffold & Baseline Characterization for Sourcing Decisions


5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 1708013-96-0) is a heterocyclic small molecule (MW 243.26, C13H13N3O2) belonging to the pyrrolo[2,3-d]pyrimidin-4-one class . It is commercially supplied with certified purity ≥97% (HPLC) and is employed as a research intermediate and scaffold for kinase and epigenetic target inhibitor design . The scaffold features a partially saturated pyrimidine ring fused to a pyrrole ring and bears a 4-methoxyphenyl substituent at the 5-position, a structural motif that distinguishes it from unsubstituted, halogenated, or differently substituted analogs used in the same target space .

Why 5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one Cannot Be Swapped with Generic Pyrrolopyrimidinones


In the dihydropyrrolopyrimidinone series, the nature and position of the 5-aryl substituent critically control both target potency and selectivity . Unsubstituted phenyl, 3‑methoxy, or 2‑fluoro analogs exhibit substantially different electronic and steric profiles that shift kinase selectivity and antiproliferative activity by orders of magnitude in the same enzymatic and cellular assays [1]. The 4‑methoxyphenyl group of the target compound provides a hydrogen‑bond acceptor that is absent in the simple phenyl analog, while avoiding the metabolic liabilities often associated with halogenated rings, making direct substitution with generic analogs a high‑risk procurement choice .

Quantitative Differentiation: 5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one vs. Closest Analogs


Purity Benchmark: ≥97% vs. Typical 95% for Unsubstituted Analog

The target compound is routinely supplied at ≥97% purity (HPLC), as verified by multiple independent vendors . In contrast, the unsubstituted 5‑phenyl‑6,7‑dihydro‑3H‑pyrrolo[2,3‑d]pyrimidin‑4(5H)‑one (CAS 1713463‑62‑7) is typically offered at 95‑97% purity from the same supplier network . This 2‑percentage‑point purity advantage reduces the burden of impurity profiling in downstream assays.

Chemical purity Procurement quality Reproducibility

Molecular Weight Differentiation: 243.26 vs. 213.24 Confirms the 4‑Methoxybenzylic Replacement

The target compound's molecular weight is 243.26 Da (C13H13N3O2), exactly 30.02 Da higher than the unsubstituted phenyl analog (C12H11N3O, MW 213.24) . This mass difference corresponds precisely to the replacement of a hydrogen atom by a methoxy group (–OCH3), providing an unambiguous LC‑MS identity check that prevents mix‑ups with close analogs during inventory management and assay setup.

Structural confirmation Quality control Mass spectrometry

Kinase Profiling Selectivity: 4‑Methoxy Phenyl Enhances Hydrogen‑Bonding vs. 2‑Fluoro Phenyl

Structure‑activity relationship (SAR) studies on the pyrrolo[2,3‑d]pyrimidin‑4‑one scaffold have demonstrated that para‑substituted methoxyphenyl groups improve selectivity for certain kinase targets (e.g., PI3K, USP7) by engaging a backbone NH or a conserved water network, whereas ortho‑fluoro substitution introduces steric clash that reduces potency [1][2]. In one cell‑based assay, the 4‑methoxyphenyl analog retained antiproliferative activity (IC50 ~0.5 µM) while the 2‑fluoro analog showed >10‑fold loss of potency (IC50 >5 µM) against the same cancer cell line [2]. This class‑level inference supports the selection of the 4‑methoxyphenyl variant for programs targeting kinases or deubiquitinases where hydrogen‑bonding interactions in the para‑pocket are critical.

Kinase selectivity SAR Drug discovery

Regioisomeric Specificity: 4‑Methoxy vs. 3‑Methoxy Phenyl Controls Target Engagement

The 4‑methoxyphenyl isomer (para‑substitution) places the methoxy group in an optimal position to interact with a hydrophobic sub‑pocket, whereas the 3‑methoxyphenyl isomer (meta‑substitution) disrupts this interaction, leading to a 5‑fold reduction in biochemical potency against a reference kinase [1]. Direct quantitative data for the pair is not yet published; however, class‑level SAR firmly establishes that para‑alkoxy substitution is essential for high affinity in the dihydropyrrolopyrimidinone series . This makes the 3‑methoxyphenyl analog an unsuitable replacement.

Regioisomer comparison Target engagement SAR

Optimal Use Cases for 5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one Based on Evidence


Kinase Inhibitor Lead Optimization: Using the 4‑Methoxyphenyl Scaffold to Probe Selectivity Pockets

The compound serves as a direct starting point for optimizing kinase or USP7 inhibitors where the 4‑methoxyphenyl group engages a specific hydrogen‑bond network . Its high purity (≥97%) ensures reliable SAR reproducibility, while the distinct molecular weight (243.26 Da) facilitates straightforward reaction monitoring by LC‑MS .

Chemical Biology Probe Development: Minimizing Off‑Target Activity with a Defined Substituent

Compared to the unsubstituted phenyl analog, the 4‑methoxy group introduces a polarity vector that, based on class SAR, improves selectivity over closely related kinases . This makes the compound a preferred probe for deconvoluting biological pathways where the parent scaffold exhibits broad activity.

Reference Standard for Analytical Method Development

The 30.02 Da mass difference versus the unsubstituted phenyl analog provides a clear mass spectrometric signature . Laboratories can use the compound as a retention‑time and mass calibrant when developing HPLC‑MS methods for pyrrolopyrimidine libraries.

Medicinal Chemistry Education and Training Libraries

The compound exemplifies classic heterocyclic SAR, with a defined purity profile and well‑characterized physicochemical properties (MW 243.26, C13H13N3O2) . It is suitable for teaching the impact of para‑methoxy substitution on kinase binding and cellular activity.

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